6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole ring fused with a quinoxaline ring, which is further substituted with a methoxyphenoxyethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. One common method includes the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, the reaction of substituted isatins with o-phenylenediamine in the presence of Brønsted acids like acetic, formic, or hydrochloric acid can yield the desired indoloquinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used to catalyze the reaction in aqueous medium, leading to high yields of the product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-intercalating agent, which can stabilize DNA duplexes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins. As a DNA-intercalating agent, it can insert itself between DNA base pairs, stabilizing the DNA structure and potentially inhibiting the replication of viruses and cancer cells . The compound may also interact with specific proteins involved in viral replication and cancer cell proliferation, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.
6-{(1-aryl-1H-1,2,3-triazol-4-yl)methyl}-6H-indolo[2,3-b]quinoxaline: Exhibits anticancer properties.
Uniqueness
6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-16-11-12-20-17(15-16)23-24(26-19-8-4-3-7-18(19)25-23)27(20)13-14-29-22-10-6-5-9-21(22)28-2/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
AVDXJLZBCYVQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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